N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride
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Overview
Description
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride: is a chemical compound with the molecular formula C7H17ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylamino group and an acetamide group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride typically involves the reaction of N-methylpropan-2-amine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and amine derivatives.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: Explored for its potential therapeutic effects, including its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-methyl-N-[1-(methylamino)propan-2-yl]acetamide
- N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrobromide
- N-methyl-N-[1-(methylamino)propan-2-yl]acetamide sulfate
Comparison: N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and biochemical assays .
Properties
CAS No. |
2648966-42-9 |
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Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.7 |
Purity |
95 |
Origin of Product |
United States |
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